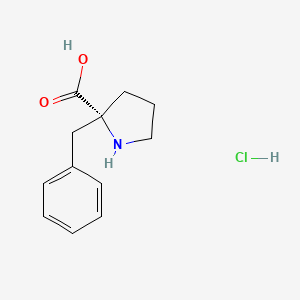
N-(4-(Pyrrolidin-1-yl)phenyl)acetamide
Descripción general
Descripción
“N-(4-(Pyrrolidin-1-yl)phenyl)acetamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is of interest to medicinal chemists due to the potential to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of “this compound” is C12H16N2O . The structure includes a pyrrolidine ring attached to a phenyl group through an acetamide linkage .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 204.26800 and a density of 1.153 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and flash point are not available .Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties
Synthesis of Pyrrolidin-2-ones : A study described a convenient approach to synthesize diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones via intramolecular cyclisation of N-(2-alken-1-yl)amides. This method serves as a tool for synthesizing biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms, highlighting its significance in medicinal chemistry and drug design (Galeazzi, Mobbili, & Orena, 1996).
Opioid Agonist Synthesis : Another research focused on the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring their structure/activity relationships as potent and selective kappa-opioid agonists. This work contributes to understanding the therapeutic potential of such compounds in pain management and addiction treatment (Barlow et al., 1991).
Crystal Structure Analysis : The crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide were conducted to understand the molecular configuration and electronic properties of such compounds, providing insights into their chemical behavior and interaction mechanisms (Umezono & Okuno, 2015).
Pharmacological and Biological Applications
Anticonvulsant Activity : Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives evaluated their anticonvulsant activity, showcasing the design of analogs with significant therapeutic effects in epilepsy models. This emphasizes the role of structural modifications in enhancing biological activity (Kamiński, Wiklik, & Obniska, 2015).
Src Kinase Inhibition and Anticancer Activity : A study on thiazolyl N-benzyl-substituted acetamide derivatives highlighted their synthesis, Src kinase inhibitory, and anticancer activities. This research underscores the potential of such compounds in developing targeted cancer therapies (Fallah-Tafti et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-pyrrolidin-1-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10(15)13-11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKVNSUOTPRKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363187 | |
| Record name | N-(4-(Pyrrolidin-1-yl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52373-51-0 | |
| Record name | N-(4-(Pyrrolidin-1-yl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




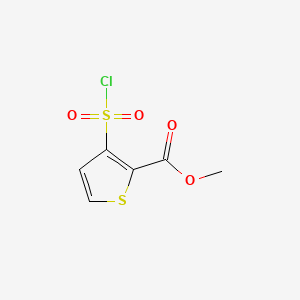

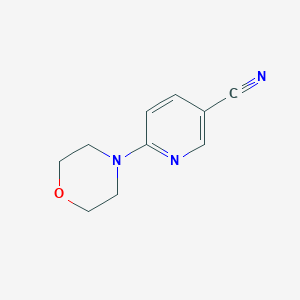

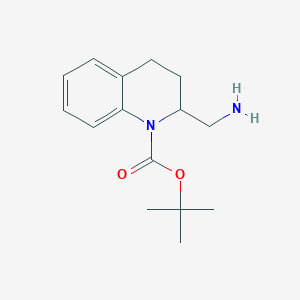


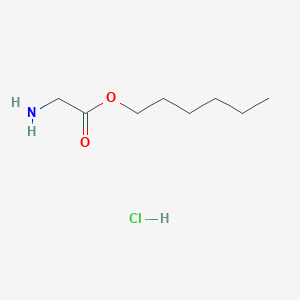

![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)


